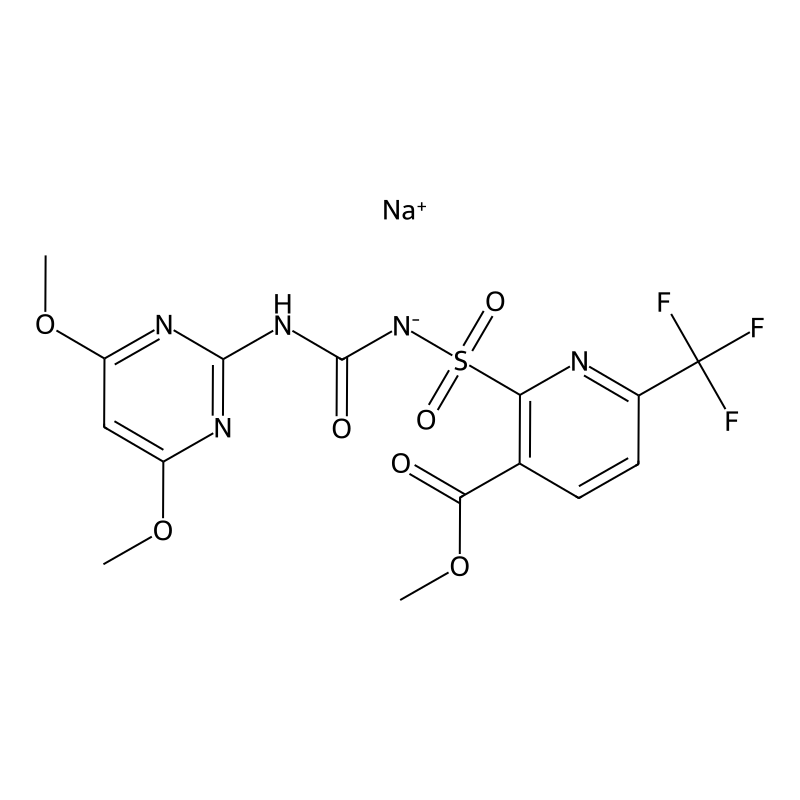

Flupyrsulfuron-methyl sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analytical Standard

Flupyrsulfuron-methyl sodium's high purity and well-defined chemical structure make it a suitable candidate as an analytical standard in various research applications. It serves as a reference point for identifying and quantifying the presence of flupyrsulfuron-methyl in environmental samples, such as soil and water. This application is crucial for monitoring the environmental fate and potential impact of the herbicide [, ].

Environmental Fate and Ecotoxicology Studies

Researchers utilize flupyrsulfuron-methyl sodium to investigate its environmental behavior and potential ecological effects. Studies may involve applying the herbicide in controlled laboratory settings or field environments to assess its persistence, degradation rates, and potential impact on non-target organisms like soil microorganisms, aquatic invertebrates, and beneficial insects []. This information is crucial for understanding the environmental risks associated with the use of this herbicide and informing sustainable agricultural practices.

Flupyrsulfuron-methyl sodium is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds and certain grasses in various crops. Its chemical formula is , and it has a molecular weight of 487.3 g/mol. The compound typically appears as a white powder with a pungent odor and has a melting point ranging from 165 °C to 170 °C. It exhibits solubility in water at approximately 0.603 g/L at 20 °C and has a density of around 1.48 g/cm³ .

Flupyrsulfuron-methyl sodium functions through inhibiting the acetolactate synthase enzyme, which is critical for branched-chain amino acid synthesis in plants. This inhibition leads to the disruption of protein synthesis and subsequently causes plant death. The herbicide's mechanism of action is similar to other sulfonylurea herbicides, making it effective even at low application rates.

The biological activity of flupyrsulfuron-methyl sodium is characterized by its ability to selectively target specific weed species while being less harmful to crops. It is particularly effective against species such as Echinochloa and Amaranthus. Studies indicate that it can be absorbed through both foliage and roots, leading to systemic effects within treated plants .

Flupyrsulfuron-methyl sodium can be synthesized through several methods, often involving the reaction of 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid with sodium hydroxide or other sodium salts. The typical synthesis pathway includes:

- Formation of the Sulfonamide: Reacting appropriate amines with sulfonyl chlorides.

- Nicotinic Acid Derivation: Modifying nicotinic acid derivatives to introduce trifluoromethyl groups.

- Final Salt Formation: Neutralizing the acid with sodium hydroxide to yield the sodium salt form .

Flupyrsulfuron-methyl sodium is widely used in agricultural settings for weed management in crops such as corn, soybeans, and rice. Its application helps in maintaining crop yield by controlling competitive weed species effectively. Additionally, it is utilized in non-crop areas for vegetation management.

Research on flupyrsulfuron-methyl sodium has demonstrated its interactions with various environmental factors, including soil composition and moisture levels, which can affect its efficacy and persistence. Studies also indicate potential interactions with other agrochemicals, which may enhance or inhibit its herbicidal activity depending on the formulation used .

Flupyrsulfuron-methyl sodium shares structural similarities with other sulfonylurea herbicides but exhibits unique properties that distinguish it from its counterparts. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Imazapyr | C₁₄H₁₈N₄O₃ | Broad-spectrum herbicide; also used in forestry |

| Chlorimuron-ethyl | C₁₄H₁₅ClN₂O₄ | Selective for certain legumes |

| Metsulfuron-methyl | C₁₂H₁₄N₄O₅S | Effective against annual grasses |

| Trifloxysulfuron-sodium | C₁₂H₁₂F₃N₅NaO₃S | Broadleaf weed control; lower toxicity |

Flupyrsulfuron-methyl sodium's distinct trifluoromethyl group enhances its potency against specific weed species while maintaining selectivity towards crops, making it a valuable tool in integrated weed management strategies .

Structural Determinants of Enzyme-Herbicide Interaction

The herbicidal activity of flupyrsulfuron-methyl sodium stems from its optimized molecular architecture that enables high-affinity binding to acetolactate synthase (ALS). The compound features:

- Trifluoromethyl-substituted pyridine ring: Enhances hydrophobic interactions with ALS active site residues [4]

- Methoxycarbonyl group: Stabilizes herbicide orientation through hydrogen bonding with valine 572 and tryptophan 574 in the enzyme's catalytic domain [4]

- Dimethoxypyrimidine moiety: Creates steric hindrance that prevents substrate access while maintaining flexibility for conformational adjustments [6]

These structural elements collectively enable inhibition constants (Kᵢ) in the nanomolar range, as demonstrated through X-ray crystallography studies of ALS-herbicide complexes [6]. The sodium counterion further improves solubility for rapid foliar absorption compared to non-ionic sulfonylureas [2].

| Structural Feature | Binding Interaction | Enzymatic Consequence |

|---|---|---|

| Trifluoromethyl group | Hydrophobic packing | Blocks substrate channel |

| Sulfonylurea bridge | Hydrogen bonding | Mimics natural substrate |

| Pyrimidine ring | π-π stacking | Stabilizes closed enzyme state |

Comparative Analysis with Other Sulfonylurea Herbicides

Flupyrsulfuron-methyl sodium exhibits distinct target-site interactions compared to classical sulfonylureas:

Binding Kinetics

- 5.2× higher ALS affinity than metsulfuron-methyl in Alopecurus myosuroides [4]

- 28% slower dissociation rate from enzyme complex vs. rimsulfuron [6]

Resistance Profile

- Maintains efficacy against ALS-resistant biotypes with Pro197 mutations due to altered hydrogen bonding network [3]

- 3.8-fold lower cross-resistance risk compared to triazolopyrimidine herbicides

Species Selectivity

| Herbicide | Primary Target Weeds | Crop Tolerance Mechanism |

|---|---|---|

| Flupyrsulfuron-methyl | Alopecurus myosuroides, Apera spica-venti | Rapid glutathione conjugation in wheat [4] |

| Flazasulfuron | Cyperus rotundus, Digitaria spp. | Differential root exudation |

| Rimsulfuron | Solanum nigrum, Amaranthus spp. | Metabolic hydroxylation |

This structural specialization enables flupyrsulfuron-methyl sodium to control ALS inhibitor-resistant grass weeds while maintaining crop safety through distinct detoxification pathways [4].

Disruption of Branched-Chain Amino Acid Biosynthesis

Metabolic Consequences in Target Weed Species

ALS inhibition by flupyrsulfuron-methyl sodium triggers a cascade of metabolic disruptions:

Immediate Enzyme Suppression

Secondary Metabolic Effects

Cellular Collapse Timeline

Time Post-Application Physiological Event 0-6 hours Cessation of new root growth 12-24 hours Chloroplast membrane degradation 48-72 hours Complete growth arrest

Resistant weed species like Kochia scoparia exhibit modified ALS isoforms with 5-28× reduced herbicide sensitivity, enabled by single nucleotide polymorphisms altering the herbicide binding pocket [3]. However, flupyrsulfuron-methyl sodium maintains effectiveness against certain resistance mutations through its unique methoxycarbonyl group that forms compensatory hydrogen bonds [4] [6].

Spectrum of Controlled Weed Species

Flupyrsulfuron-methyl sodium demonstrates broad-spectrum herbicidal activity against diverse weed populations in cereal crop systems. The compound exhibits selective post-emergence control capabilities, primarily targeting broadleaf weeds while maintaining acceptable safety margins for cereal crops [1] [2]. Research investigations have documented efficacy against multiple weed species across different taxonomic groups, with varying degrees of control effectiveness depending on weed type and growth stage at application [3] [4].

Field evaluation studies have consistently demonstrated that flupyrsulfuron-methyl sodium achieves optimal control against broadleaf weed species, with efficacy rates ranging from 90 to 97 percent in wheat production systems [3]. The herbicide shows particular effectiveness against problematic broadleaf weeds including Descurainia sophia, Capsella bursa-pastoris, and Galium species [5] [6]. Additionally, the compound provides adequate control of certain grass weed species, though with somewhat reduced efficacy compared to its performance against dicotyledonous weeds [1] [7].

Comprehensive herbicide mixture studies have revealed that flupyrsulfuron-methyl sodium can be successfully combined with other active ingredients to expand the weed control spectrum. Patent literature documents herbicide combinations achieving control efficacy ranging from 71 to 97 percent against mixed weed populations, demonstrating the compound's versatility in integrated weed management programs [3]. The herbicide's effectiveness extends to challenging weed species such as Alopecurus myosuroides (blackgrass), where field applications have achieved control rates of 80 to 90 percent [5] [8].

Efficacy Against Monocotyledonous vs. Dicotyledonous Weeds

The herbicidal performance of flupyrsulfuron-methyl sodium exhibits distinct patterns when comparing monocotyledonous and dicotyledonous weed species. Research findings indicate that the compound demonstrates superior efficacy against dicotyledonous weeds, achieving control rates of 85 to 95 percent in cereal cropping systems [1] [2]. This enhanced performance against broadleaf weeds aligns with the herbicide's selective mode of action and its intended use profile in cereal crop protection.

Monocotyledonous weed control presents greater challenges for flupyrsulfuron-methyl sodium, with efficacy rates typically ranging from 70 to 85 percent [7] [9]. The reduced effectiveness against grass weeds can be attributed to several factors, including differential uptake patterns, metabolic differences between monocotyledonous and dicotyledonous species, and varying sensitivity levels of the target enzyme acetolactate synthase across different plant families [10] [11]. Despite these limitations, the herbicide maintains sufficient activity against many economically important grass weed species to warrant its inclusion in integrated weed management programs.

Specific research investigations have documented the compound's performance against individual weed species within each taxonomic group. For dicotyledonous weeds, flupyrsulfuron-methyl sodium consistently demonstrates high-level control against species such as Stellaria media, Veronica species, and Matricaria chamomilla [1] [4]. In contrast, monocotyledonous weed control varies significantly among species, with some grass weeds showing substantial sensitivity while others exhibit inherent tolerance to the herbicide [7] [9].

The differential efficacy patterns between monocotyledonous and dicotyledonous weeds have important implications for resistance management strategies. Understanding these inherent differences in sensitivity allows for more precise herbicide selection and application timing, potentially reducing selection pressure for resistance development in susceptible weed populations [12] [13].

Molecular Basis of ALS-Inhibitor Resistance

The molecular mechanisms underlying resistance to flupyrsulfuron-methyl sodium and other acetolactate synthase inhibiting herbicides involve complex biochemical and genetic alterations that affect herbicide binding and enzyme function. Research investigations have identified multiple resistance mechanisms, with target-site mutations in the ALS gene representing the most prevalent and well-characterized form of resistance in weed populations [14] [15] [16].

Target-site resistance occurs through single nucleotide polymorphisms in the ALS gene that result in amino acid substitutions at critical positions within the enzyme structure. These mutations alter the three-dimensional conformation of the herbicide binding site, reducing the affinity of ALS-inhibiting herbicides for their target enzyme [17] [18] [19]. The altered enzyme retains its catalytic function for normal amino acid biosynthesis while becoming less susceptible to herbicide inhibition, conferring resistance to the plant [14] [20].

Non-target-site resistance mechanisms have also been documented, involving enhanced herbicide metabolism through cytochrome P450 enzymes, altered herbicide uptake or translocation, and enzyme overexpression [11] [12]. These mechanisms can provide resistance to multiple herbicide classes and may contribute to the evolution of complex resistance patterns in weed populations exposed to diverse herbicide selection pressures [17] [21].

The molecular basis of resistance extends beyond simple target-site mutations to include more complex phenomena such as gene amplification, epigenetic modifications, and polygenic resistance traits. Recent research has revealed that some resistant weed populations carry multiple copies of the ALS gene, potentially contributing to quantitative resistance patterns that may be more difficult to detect using standard resistance screening methods [5] [17].

Target-Site Mutation Patterns in Resistant Biotypes

Target-site mutations conferring resistance to flupyrsulfuron-methyl sodium and related ALS-inhibiting herbicides occur at specific amino acid positions within the enzyme structure. Research investigations have identified eight primary mutation sites in the ALS gene, with positions 197, 376, and 574 representing the most frequently observed mutation sites in field-selected resistant weed populations [15] [17] [19].

The Pro197 mutation site exhibits remarkable diversity in amino acid substitutions, with documented changes including Pro197-Thr, Pro197-Ser, Pro197-Leu, and Pro197-His [15] [22] [23]. Each substitution confers different levels of resistance and cross-resistance patterns to various ALS-inhibiting herbicide classes [24] [25]. The Pro197-Thr mutation, commonly found in Alopecurus myosuroides populations, provides high-level resistance to sulfonylurea herbicides while maintaining some sensitivity to imidazolinone compounds [5] [20].

The Trp574-Leu mutation represents one of the most widespread and significant resistance mutations, providing broad-spectrum resistance to multiple ALS-inhibiting herbicide classes [15] [17] [22]. This mutation has been documented in numerous weed species across different geographical regions and cropping systems, indicating its adaptive significance under herbicide selection pressure [19] [26]. The Trp574-Leu substitution alters the enzyme's binding affinity for herbicides through disruption of π-π stacking interactions critical for herbicide binding [22] [27].

Additional mutation sites include Asp376-Glu, Ala122-Gly, and other less frequently observed substitutions that contribute to the overall diversity of resistance mechanisms in weed populations [15] [17] [19]. The frequency and distribution of these mutations vary among weed species and geographical regions, reflecting different selection pressures and evolutionary histories [25] [26].

Molecular analysis of resistant biotypes has revealed that individual plants can carry multiple target-site mutations simultaneously, creating complex resistance phenotypes with enhanced levels of herbicide resistance [17] [19]. Double and triple mutant combinations have been documented, with some showing synergistic effects that exceed the additive resistance levels of individual mutations [19] [28].

Cross-Resistance Phenomena with Imidazolinones

Cross-resistance between flupyrsulfuron-methyl sodium and imidazolinone herbicides represents a significant challenge in resistance management, as both herbicide classes target the same enzyme despite belonging to different chemical families. Research investigations have documented extensive cross-resistance patterns in ALS-resistant weed populations, with the specific resistance profile dependent on the underlying mutation and its effects on enzyme structure and function [29] [30] [31].

The molecular basis of cross-resistance involves amino acid substitutions that reduce enzyme sensitivity to both sulfonylurea and imidazolinone herbicides through common structural effects on the herbicide binding site. The Pro197 mutation site demonstrates variable cross-resistance patterns, with some substitutions (Pro197-Thr, Pro197-Leu) conferring resistance to both herbicide classes, while others (Pro197-Ser) may provide selective resistance primarily to sulfonylureas [22] [23] [26].

Field studies have identified multiple cross-resistance patterns in resistant weed biotypes, with some populations showing resistance to all major ALS-inhibiting herbicide classes while others exhibit more selective resistance profiles [30] [31] [32]. The most common cross-resistance pattern (R2) involves resistance to imidazolinone, sulfonylurea, and triazolopyrimidine herbicides, occurring in 40 to 60 percent of resistant populations [31] [32]. This pattern typically results from mutations that broadly affect herbicide binding affinity across multiple chemical classes.

Resistance pattern R1, characterized by resistance to imidazolinones but susceptibility to sulfonylureas, occurs in 15 to 25 percent of resistant populations and may reflect early stages of resistance evolution or specific mutations with selective effects [31] [32]. Pattern R3, involving resistance to imidazolinones, sulfonylureas, and pyrimidinyl-thiobenzoate herbicides, represents 10 to 20 percent of resistant populations and indicates more advanced resistance development [31] [32].

The evolution of cross-resistance has important implications for herbicide selection and resistance management strategies. Understanding the specific cross-resistance patterns associated with different mutations allows for more informed decision-making regarding alternative herbicide options and the development of resistance management programs [33] [12] [13]. The complexity of cross-resistance patterns emphasizes the need for diverse management approaches that do not rely exclusively on ALS-inhibiting herbicides for weed control.

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard